ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
The synthesis of ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Nitration: Introduction of a nitro group into the phenoxy ring.
Acylation: Formation of the acetamido group through acylation reactions.
Thiophene Formation: Construction of the thiophene ring via cyclization reactions.
Esterification: Introduction of the ethyl ester group.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles like amines or thiols, and acids or bases for hydrolysis .
Scientific Research Applications
ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: The compound’s thiophene core makes it a candidate for organic electronic materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
2-(2-Nitrophenoxy)acetamide: Similar in structure but lacks the thiophene ring.
Ethyl (2-nitrophenoxy)acetate: Similar but lacks the acetamido and thiophene groups.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: A more complex derivative with additional functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-2-28-21(25)15-12-18(14-8-4-3-5-9-14)30-20(15)22-19(24)13-29-17-11-7-6-10-16(17)23(26)27/h3-12H,2,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZIDDQSFXXFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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